molecular formula C16H13N5O3S B6509579 4-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzamide CAS No. 896330-08-8

4-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzamide

Cat. No.: B6509579
CAS No.: 896330-08-8
M. Wt: 355.4 g/mol
InChI Key: HZNAHIUBAQZAEP-UHFFFAOYSA-N
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Description

4-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzamide is a heterocyclic compound known for its diverse applications in various fields, particularly in chemistry, biology, and medicine. Its complex structure comprises a pyrido[1,2-a][1,3,5]triazin ring system, a sulfanylacetyl group, and a benzamide moiety, making it an intriguing subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzamide typically involves the following steps:

  • Formation of the pyrido[1,2-a][1,3,5]triazin ring system: : This step often starts with the cyclization of suitable precursors under acidic or basic conditions, employing reagents like ammonium thiocyanate or cyanogen bromide.

  • Introduction of the sulfanylacetyl group: : The sulfanylacetyl group can be introduced through a nucleophilic substitution reaction, where the pyrido[1,2-a][1,3,5]triazin intermediate reacts with a haloacetyl compound, such as bromoacetyl chloride.

  • Attachment of the benzamide moiety: : The final product is obtained by amidation, involving the reaction of the sulfanylacetyl intermediate with an appropriate benzamide precursor, typically using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

For industrial-scale production, the synthesis process is usually optimized to enhance yield and purity while minimizing costs. This can involve the use of continuous flow reactors, which allow precise control over reaction conditions and reduce the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidative transformation, primarily at the sulfanylacetyl group, leading to sulfoxide or sulfone derivatives.

  • Reduction: : Reductive conditions can modify the oxo group in the pyrido[1,2-a][1,3,5]triazin ring, potentially converting it to an alcohol or ether.

  • Substitution: : Nucleophilic substitution reactions can occur at various positions, particularly on the benzamide moiety and the sulfanylacetyl group.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Catalysts such as palladium on carbon (Pd/C) in hydrogenation reactions.

  • Substitution: : Nucleophiles such as thiolates or amines, often under basic conditions.

Major Products

  • Sulfoxide and sulfone derivatives: : From oxidation reactions.

  • Alcohol or ether derivatives: : From reduction reactions.

  • Various substituted derivatives: : From nucleophilic substitution reactions.

Scientific Research Applications

4-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzamide has garnered significant interest in several research domains:

  • Chemistry: : Used as a building block for designing novel heterocyclic compounds with potential catalytic properties.

  • Biology: : Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

  • Medicine: : Explored for its therapeutic potential in treating diseases, such as cancer, due to its ability to interfere with specific molecular targets.

  • Industry: : Applied in the development of advanced materials, including polymers and coatings, due to its robust chemical structure.

Mechanism of Action

The compound exerts its effects primarily by interacting with specific molecular targets within cells. These targets often include enzymes and receptors involved in crucial biological pathways. The benzamide moiety facilitates binding to active sites, while the pyrido[1,2-a][1,3,5]triazin ring system can engage in pi-pi stacking interactions, enhancing binding affinity and specificity. The sulfanylacetyl group may contribute to the compound's overall stability and reactivity, allowing it to modulate the activity of its targets effectively.

Comparison with Similar Compounds

4-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzamide stands out due to its unique combination of structural features. Similar compounds include:

  • 4-oxo-4H-pyrido[1,2-a][1,3,5]triazin derivatives: : These compounds share the core ring system but lack the specific modifications present in our target compound.

  • Sulfanylacetamido derivatives: : Featuring the sulfanylacetyl group, these compounds may have different core structures, leading to varied chemical and biological properties.

  • Benzamide derivatives: : While benzamide is a common motif, the addition of the pyrido[1,2-a][1,3,5]triazin ring and the sulfanylacetyl group in our compound creates a distinct profile.

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Properties

IUPAC Name

4-[[2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O3S/c17-14(23)10-4-6-11(7-5-10)18-13(22)9-25-15-19-12-3-1-2-8-21(12)16(24)20-15/h1-8H,9H2,(H2,17,23)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZNAHIUBAQZAEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NC(=O)N2C=C1)SCC(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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